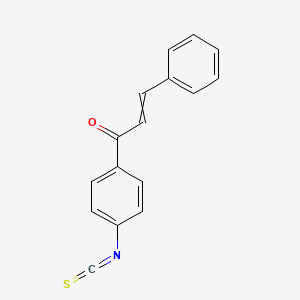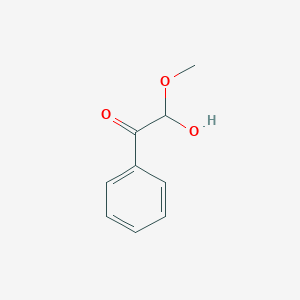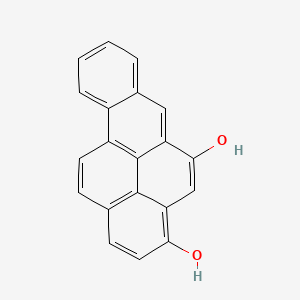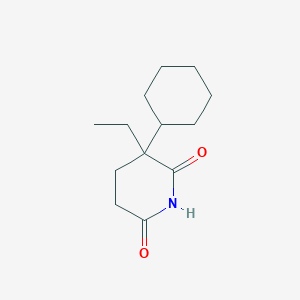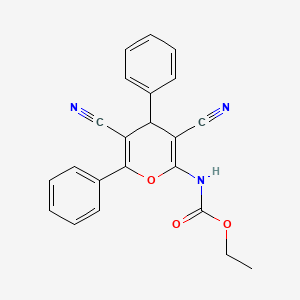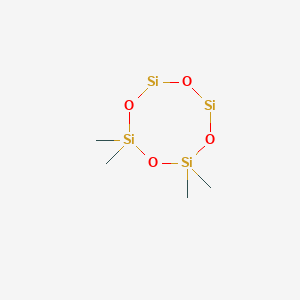![molecular formula C29H32Si3 B14347498 5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole CAS No. 92886-82-3](/img/structure/B14347498.png)
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is a complex organosilicon compound It is characterized by the presence of multiple silyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,d]silole core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of silyl groups: The silyl groups are introduced through silylation reactions, which involve the use of silylating agents such as trimethylsilyl chloride or methyl(diphenyl)silyl chloride under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole involves its interaction with various molecular targets. The silyl groups play a crucial role in modulating the reactivity and stability of the compound. The pathways involved in its mechanism of action include:
Interaction with nucleophiles: The silyl groups can act as protecting groups, allowing selective reactions to occur at other sites in the molecule.
Formation of reactive intermediates: During chemical reactions, the compound can form reactive intermediates that facilitate the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methyl-2-propanyl)-5-phenyl-5H-dibenzo[b,d]silole: Similar in structure but with different substituents.
5-Methyl-5H-dibenzo[b,d]silole: Lacks the additional silyl groups present in the target compound.
Uniqueness
5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is unique due to the presence of multiple silyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
92886-82-3 |
|---|---|
Molecular Formula |
C29H32Si3 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
trimethyl-[5-methyl-2-[methyl(diphenyl)silyl]benzo[b][1]benzosilol-5-yl]silane |
InChI |
InChI=1S/C29H32Si3/c1-30(2,3)32(5)28-19-13-12-18-26(28)27-22-25(20-21-29(27)32)31(4,23-14-8-6-9-15-23)24-16-10-7-11-17-24/h6-22H,1-5H3 |
InChI Key |
HCWHWKUFCMBMRR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=C(C=C(C=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
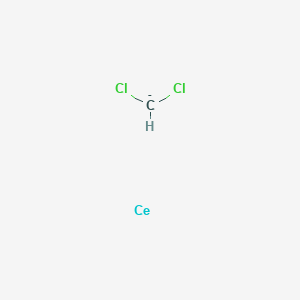

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
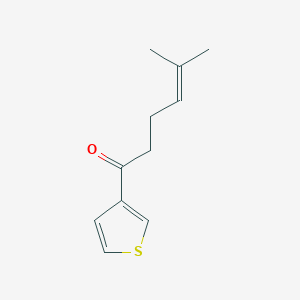
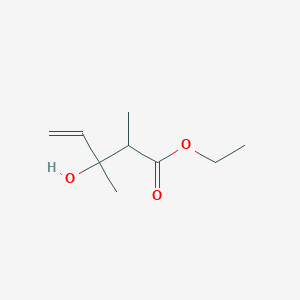
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)
